molecular formula C24H15N5O7 B14507961 2-Quinolin-2-ylquinoline;2,4,6-trinitrophenol CAS No. 64640-59-1

2-Quinolin-2-ylquinoline;2,4,6-trinitrophenol

Cat. No.: B14507961
CAS No.: 64640-59-1
M. Wt: 485.4 g/mol
InChI Key: HHUZQXNCGRJGKE-UHFFFAOYSA-N
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Description

2-Quinolin-2-ylquinoline and 2,4,6-trinitrophenol are two distinct compounds that have been studied for their unique properties and applications. 2-Quinolin-2-ylquinoline is a quinoline derivative, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. Both compounds have significant roles in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Quinolin-2-ylquinoline: can be synthesized through various methods, including the condensation of quinoline derivatives with appropriate aldehydes or ketones. One common method involves the reaction of quinoline-2-carboxaldehyde with aniline derivatives under acidic conditions to form the desired product.

2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion. The nitration process involves the stepwise introduction of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol using similar methods as described above. The process is conducted in specialized reactors designed to handle the highly reactive and potentially explosive nature of the intermediates and final product .

Chemical Reactions Analysis

2-Quinolin-2-ylquinoline: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

2,4,6-Trinitrophenol: undergoes several types of reactions:

Scientific Research Applications

2-Quinolin-2-ylquinoline: has applications in:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

2,4,6-Trinitrophenol: is used in:

Mechanism of Action

2-Quinolin-2-ylquinoline: exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

2,4,6-Trinitrophenol: acts primarily as an explosive by undergoing rapid decomposition and releasing large amounts of energy. In biological systems, it can uncouple oxidative phosphorylation, leading to disruptions in cellular energy production .

Comparison with Similar Compounds

2-Quinolin-2-ylquinoline: can be compared to other quinoline derivatives, such as quinine and chloroquine, which are known for their antimalarial properties. Its unique structure allows for different binding interactions and biological activities.

2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT). 2,4,6-trinitrophenol is more acidic and has different solubility properties, making it useful in specific applications .

Properties

CAS No.

64640-59-1

Molecular Formula

C24H15N5O7

Molecular Weight

485.4 g/mol

IUPAC Name

2-quinolin-2-ylquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C18H12N2.C6H3N3O7/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H

InChI Key

HHUZQXNCGRJGKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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